molecular formula C28H31N5O2 B3000411 5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326867-68-8

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer B3000411
CAS-Nummer: 1326867-68-8
Molekulargewicht: 469.589
InChI-Schlüssel: NWLDSDTWGQIZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. These compounds are often characterized by a pyrazole or pyrazine core and are modified with various substituents to enhance their pharmacological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related pyrazole and pyrazine derivatives typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives was achieved by reacting ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines under microwave-assisted, solvent-free conditions, yielding good yields . Similarly, the synthesis of pyrazolo[4,3-c][1,5,2]oxazaphosphinines from 1-aryl-5-arylcarboxamidopyrazoles and phosphorus(III) halides, followed by ring cleavage, resulted in derivatives of (5-aminopyrazol-4-yl)phosphonic acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, novel pyrazole derivatives were characterized using IR, (1)H NMR, and mass spectroscopy, and in some cases, X-ray diffraction analysis was employed to determine the crystal structure . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. The reactivity can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's ability to participate in nucleophilic or electrophilic reactions. For instance, the reaction of 5-amino-3-methyl-4-phenyloyrazole with active methylene reagents led to the formation of pyrazolo[1,5-c]-1,2,4-triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations, including density functional theory (DFT), can predict various properties, such as the molecular electrostatic potential surface, which provides insights into the molecule's reactivity and interaction with biological targets . Additionally, the antimicrobial activity of some pyrazole derivatives has been evaluated, indicating their potential as biologically active molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship Studies

  • Research on the synthesis and pharmacological activity of similar pyrazole derivatives shows that various substituents on the pyrazole ring can be modified to enhance binding affinity and potency. These studies often involve exploring the structure-activity relationship (SAR) to develop potent compounds for specific therapeutic purposes (Almansa et al., 1997).

Anti-Viral Activity

  • Derivatives of the compound have been tested for anti-avian influenza virus activity, showing promising antiviral effects against the H5N1 virus. This demonstrates the potential of these compounds in antiviral pharmacology (Flefel et al., 2012).

Antitumor and Anticancer Properties

  • Some derivatives of this compound have shown significant antitumor activity against various types of human tumor cells. This indicates their potential use in developing new anticancer therapies (Malinka et al., 2004).

Antimicrobial and Antibacterial Activities

  • Synthesized derivatives have been evaluated for their antimicrobial and antibacterial activities. These compounds have shown good inhibition potency against both Gram-positive and Gram-negative bacterial strains, suggesting their utility in treating bacterial infections (Desai et al., 2020).

Mass Spectrometry Analysis and Pharmaceutical Applications

  • Detailed mass spectrometric studies of similar pyrazole derivatives have been conducted. These studies are crucial in the pharmaceutical development process, providing insights into the compound's properties and potential therapeutic applications (Chander et al., 2012).

Design and Synthesis for Specific Therapeutic Targets

  • The design and synthesis of related compounds have been directed toward specific therapeutic targets, such as inhibitors for enzymes or receptors. These efforts are significant in creating more effective and targeted drugs for various diseases (Rahmouni et al., 2016).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the condensation of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate to form 2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. This intermediate is then reacted with 4-phenylpiperazine and propionyl chloride to form the final product.", "Starting Materials": [ "4-(propan-2-yl)phenylhydrazine", "ethyl acetoacetate", "4-phenylpiperazine", "propionyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-(propan-2-yl)phenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: Reaction of 2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with propionyl chloride in the presence of a base such as triethylamine to form 5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-(4-(propan-2-yl)phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 3: Final step involves the reduction of the ketone group in the presence of a reducing agent such as sodium borohydride to form the desired compound '5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] }

CAS-Nummer

1326867-68-8

Produktname

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Molekularformel

C28H31N5O2

Molekulargewicht

469.589

IUPAC-Name

5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H31N5O2/c1-21(2)22-8-10-23(11-9-22)25-20-26-28(35)32(18-19-33(26)29-25)13-12-27(34)31-16-14-30(15-17-31)24-6-4-3-5-7-24/h3-11,18-21H,12-17H2,1-2H3

InChI-Schlüssel

NWLDSDTWGQIZAZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.